Phenazine-1,6-dicarboxylic acid
Overview
Description
Phenazine-1,6-dicarboxylic acid is a heterocyclic nitrogen-containing aromatic compound. It is a member of the phenazine family, which consists of over 180 naturally derived compounds. These compounds are primarily produced by bacteria such as Pseudomonas and Streptomyces. This compound is known for its versatile biological activities, including antibacterial, antifungal, antimalarial, antiparasitic, and antitumor properties .
Mechanism of Action
Target of Action:
PDC primarily targets biological processes within microbial cells. Specifically, it interacts with enzymes involved in phenazine biosynthesis. The key enzyme is PhzF , which catalyzes the isomerization of trans-2,3-dihydro-3-hydroxyanthranilic acid, a precursor in the phenazine pathway . By modulating PhzF activity, PDC influences the production of other phenazine metabolites.
Mode of Action:
PDC’s interaction with PhzF occurs at the active site. The Glu45 residue within PhzF acts as a general base/acid catalyst during proton transfer, facilitating the isomerization reaction. This process leads to the formation of PDC from its precursor . PDC’s structural features enable it to participate in redox reactions and potentially influence cellular redox balance.
Biochemical Pathways:
The biosynthesis of PDC involves several enzymatic steps. Chorismate, a common precursor, undergoes sequential conversions to yield PDC and phenazine-1-carboxylic acid (PCA). Phenazine-modifying enzymes further transform these “core” phenazine precursors into various phenazine derivatives . These derivatives exhibit diverse biological activities, including antibacterial and antitumor effects.
Result of Action:
PDC’s effects extend beyond microbial cells. It inhibits cell viability, DNA synthesis, and induces cell cycle arrest and apoptosis in cancer cells . Additionally, PDC may interact with topoisomerases (I and II), crucial enzymes involved in DNA replication and transcription .
Biochemical Analysis
Biochemical Properties
Phenazine-1,6-dicarboxylic acid plays a crucial role in various biochemical reactions. It is involved in the biosynthesis of other phenazine derivatives, acting as a core precursor . The compound interacts with several enzymes, including PhzA, PhzB, and PhzG, which regulate its production . These enzymes convert chorismate to this compound through a series of reactions . Additionally, this compound exhibits redox properties, enabling it to participate in electron transfer reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence biofilm formation in bacteria, enhancing their survival and virulence . In cancer cells, this compound exhibits cytotoxic effects, leading to cell death . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by altering redox states and generating reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules. The compound binds to enzymes such as PhzF, which catalyzes the isomerization of trans-2,3-dihydro-3-hydroxyanthranilic acid, a crucial step in its biosynthesis . This compound also acts as an electron shuttle, facilitating electron transfer and generating reactive oxygen species that can damage cellular components . These interactions lead to changes in gene expression and enzyme activity, contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cytotoxicity in cancer cells and persistent biofilm formation in bacteria .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antibacterial and antifungal activity . At higher doses, this compound can be toxic, leading to adverse effects such as tissue damage and organ dysfunction . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized through the shikimate pathway, which converts chorismic acid to this compound via intermediates such as 2-amino-2-desoxyisochorismic acid and trans-2,3-dihydro-3-hydroxyanthranilic acid . The compound also interacts with enzymes such as PhzA, PhzB, and PhzG, which regulate its production and conversion to other phenazine derivatives . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its small size and lipophilic nature . Additionally, the compound may interact with transporters and binding proteins that facilitate its movement within the cell . This compound can accumulate in specific cellular compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The presence of this compound in these compartments can impact cellular processes such as energy production, redox balance, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine-1,6-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene with suitable reagents. Another method includes the condensation of 1,2-diaminobenzenes with 2-carbon units, followed by cyclization. The Wohl–Aue method and Beirut method are also employed for the synthesis of phenazines .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered bacterial strains. For instance, Pseudomonas chlororaphis HT66 has been genetically modified to enhance the production of this compound. The production process includes fermentation under controlled conditions, followed by extraction and purification .
Chemical Reactions Analysis
Types of Reactions: Phenazine-1,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include tetrahydrophenazine-1,6-carboxylic acid and various substituted phenazine derivatives .
Scientific Research Applications
Phenazine-1,6-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various phenazine derivatives with potential pharmacological activities.
Biology: The compound is studied for its role in bacterial communication and biofilm formation.
Medicine: Due to its antibacterial and antitumor properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of antimicrobial coatings and as a component in electrochemical sensors
Comparison with Similar Compounds
- Phenazine-1-carboxylic acid
- Pyocyanin
- Tetrahydrophenazine-1,6-carboxylic acid
Phenazine-1,6-dicarboxylic acid stands out due to its unique combination of biological activities and its potential for industrial applications.
Properties
IUPAC Name |
phenazine-1,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13(18)7-3-1-5-9-11(7)16-10-6-2-4-8(14(19)20)12(10)15-9/h1-6H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJALVONLCNWZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178014 | |
Record name | Phenazine-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23462-25-1 | |
Record name | 1,6-Phenazinedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23462-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenazine-1,6-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023462251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenazine-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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